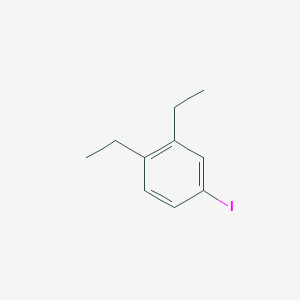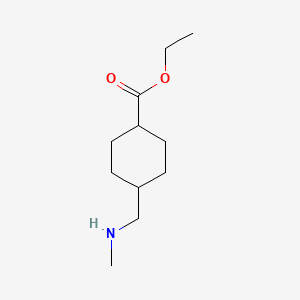![molecular formula C11H16BrClN2O B15308062 3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a morpholin-4-ylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride typically involves the bromination of 4-[(morpholin-4-yl)methyl]aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the aniline group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and morpholin-4-ylmethyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-[(morpholin-4-yl)methyl]aniline hydrochloride
- 4-Bromo-2-{[2-(morpholin-4-yl)ethylimino]methyl}phenolato
Uniqueness
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is unique due to the presence of both a bromine atom and a morpholin-4-ylmethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16BrClN2O |
|---|---|
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
3-bromo-4-(morpholin-4-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H15BrN2O.ClH/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8,13H2;1H |
Clave InChI |
AVHYTUIJJCNKAA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C=C(C=C2)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)

![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)

![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)


![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
